molecular formula C10H7BrN2 B2768196 5-bromo-1-methyl-1H-indole-3-carbonitrile CAS No. 1219741-43-1

5-bromo-1-methyl-1H-indole-3-carbonitrile

Cat. No.: B2768196
CAS No.: 1219741-43-1
M. Wt: 235.084
InChI Key: UWJBLNOJXLOBQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-1-methyl-1H-indole-3-carbonitrile is an organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a bromine atom at the 5-position, a methyl group at the 1-position, and a cyano group at the 3-position makes this compound unique and of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-methyl-1H-indole-3-carbonitrile typically involves the bromination of 1-methylindole followed by the introduction of a cyano group at the 3-position. One common method involves the reaction of 1-methylindole with bromine in the presence of a suitable solvent to yield 5-bromo-1-methylindole. This intermediate is then subjected to a cyanation reaction using reagents such as copper(I) cyanide or sodium cyanide under appropriate conditions to obtain the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-methyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include 5-amino-1-methyl-1H-indole-3-carbonitrile, 5-thio-1-methyl-1H-indole-3-carbonitrile, etc.

    Oxidation Reactions: Products include 5-bromo-1-methyl-1H-indole-3-carboxylic acid.

    Reduction Reactions: Products include 5-bromo-1-methylindoline-3-carbonitrile.

Scientific Research Applications

5-bromo-1-methyl-1H-indole-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: It is used in the study of biological pathways and as a probe in biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-1-methyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The presence of the bromine and cyano groups enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-1H-indole-3-carboxylic acid
  • 5-bromo-1H-indole-3-carbaldehyde
  • 5-bromo-1H-indole-3-acetonitrile

Uniqueness

Compared to similar compounds, 5-bromo-1-methyl-1H-indole-3-carbonitrile is unique due to the presence of the methyl group at the 1-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .

Biological Activity

5-Bromo-1-methyl-1H-indole-3-carbonitrile (BMIC) is a heterocyclic organic compound with significant potential in medicinal chemistry. Characterized by its unique structure, which includes a bromine atom at the 5-position and a cyano group at the 3-position of the indole ring, BMIC has garnered attention for its diverse biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure:

  • Molecular Formula: C₁₀H₇BrN₂
  • Molecular Weight: 235.08 g/mol

The compound's structure allows it to act as an important building block in the synthesis of more complex molecules. Various synthetic routes have been developed for BMIC, including:

  • One-pot reactions involving indole derivatives and carbonitriles.
  • Cyclocondensation methods that yield high purity and yields, often exceeding 90% .

Biological Activity

BMIC has been investigated for various biological activities, including:

Antimicrobial Activity

BMIC exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate its effectiveness:

  • MRSA: MIC = 16 µg/mL .
  • Other Bacterial Strains: Preliminary data suggest potential activity against other pathogens.

Anticancer Properties

Research indicates that BMIC may possess anticancer effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, particularly breast cancer cells. The mechanism appears to involve:

  • Inhibition of cell proliferation through modulation of key signaling pathways.
  • Induction of oxidative stress , leading to cell death .

The biological activity of BMIC is attributed to its interactions with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition: BMIC has been identified as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction suggests potential implications for drug-drug interactions and metabolic pathways .
  • Receptor Modulation: The presence of the bromine and cyano groups enhances binding affinity to various receptors, potentially influencing neurotransmitter systems and other biological pathways .

Case Study: Antimicrobial Screening

A study screened a library of compounds including BMIC against MRSA and found it to exhibit significant antimicrobial activity. The study highlighted the importance of halogen substitutions on the indole ring in enhancing antimicrobial efficacy .

Case Study: Anticancer Evaluation

In a recent investigation into the anticancer properties of indole derivatives, BMIC was found to significantly inhibit the growth of breast cancer cell lines with an IC50 value indicating potent activity. Further analysis revealed that structural modifications could enhance its effectiveness against various cancer types .

Comparative Analysis

The following table summarizes key findings related to BMIC compared with structurally similar compounds:

CompoundBiological ActivityMIC (µg/mL)Notes
This compoundAntimicrobial16Effective against MRSA
5-Fluoro-1H-indoleAnticancer20Less effective than BMIC
5-Chloro-1H-indoleAntifungal15Effective against Candida species

Properties

IUPAC Name

5-bromo-1-methylindole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c1-13-6-7(5-12)9-4-8(11)2-3-10(9)13/h2-4,6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJBLNOJXLOBQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.